molecular formula C₁₈H₁₈D₅NO B1147190 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 CAS No. 1330265-76-3

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

Cat. No. B1147190
M. Wt: 274.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 typically involves complex organic reactions. For example, the synthesis of similar compounds like (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one was achieved through condensation reactions and characterized using NMR, IR, mass spectrometry, and X-ray diffraction (Patil et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds akin to 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 can be determined using techniques such as X-ray crystallography. For instance, the structure of 1-amino-2-phenylcyclopentane-1-carboxylic acid was investigated using DFT calculations and X-ray crystallography (Casanovas et al., 2008).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds are diverse, often involving intramolecular hydrogen bonding and cyclization reactions. For example, Diethyl (R)-2-(N-benzylidene)aminobutyl phosphite undergoes stereospecific cyclization to form complex products (Dimukhametov et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as melting and boiling points, are typically characterized through methods like TGA/DSC, as seen in the synthesis of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one (Patil et al., 2012).

Chemical Properties Analysis

The chemical properties can be examined using various spectroscopic techniques. For instance, the structures of azo-benzoic acids were confirmed using NMR and IR spectroscopy (Baul et al., 2009). Additionally, compounds like 2-Phenylbutanoic acid and its derivatives were analyzed using DFT calculations and FT-IR, FT-Raman, and UV–Visible spectroscopy (Raajaraman et al., 2019).

Scientific Research Applications

Chemical Synthesis and Application

  • Methyl-2-formyl benzoate and Related Compounds : Methyl-2-formyl benzoate serves as a bioactive precursor in the synthesis of compounds with a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It is a versatile substrate used as raw material in the preparation of medical products, highlighting the importance of chemical precursors in pharmaceutical applications (Farooq & Ngaini, 2019).

Advanced Oxidation Processes

  • Degradation and Analysis of Pharmaceuticals : Studies on the degradation processes of pharmaceuticals, such as nitisinone, through advanced oxidation processes (AOPs) are crucial for understanding the stability, by-products, and environmental impact of these compounds. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) techniques are employed to identify degradation products and assess the stability under various conditions, providing insights into the compound's behavior and potential risks or benefits in medical applications (Barchańska et al., 2019).

Chemosensors and Fluorescent Compounds

  • Development of Chemosensors : The creation of chemosensors based on specific chemical structures, such as 4-methyl-2,6-diformylphenol, for the detection of various analytes including metal ions, anions, and neutral molecules, showcases the application of chemical compounds in analytical chemistry. These chemosensors' high selectivity and sensitivity for specific analytes underscore the role of specialized chemical compounds in environmental monitoring, diagnostics, and research (Roy, 2021).

properties

IUPAC Name

2-[benzyl(methyl)amino]-3,3,4,4,4-pentadeuterio-2-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-3-18(15-20,17-12-8-5-9-13-17)19(2)14-16-10-6-4-7-11-16/h4-13,20H,3,14-15H2,1-2H3/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCKSRCCDDRZCQ-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)N(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(CO)(C1=CC=CC=C1)N(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

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